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Compound of Interest

Methyl 2-(azetidin-3-yl)acetate
Compound Name:
hydrochloride

Cat. No.: B1377566

An In-depth Technical Guide to Methyl 2-(azetidin-3-yl)acetate Hydrochloride: A Cornerstone
Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 2-(azetidin-3-yl)acetate
hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug
development professionals. We will delve into its chemical architecture, strategic synthesis,
analytical validation, and its significant role in the construction of novel therapeutic agents. This
document moves beyond simple data presentation to offer insights into the causality behind
methodological choices, ensuring a robust understanding for its practical application.

Introduction: The Strategic Value of the Azetidine
Scaffold

In the landscape of modern medicinal chemistry, there is a pronounced shift towards molecules
with greater three-dimensionality. Azetidines, saturated four-membered nitrogen-containing
heterocycles, have emerged as "privileged scaffolds” in this context.[1][2] Their inherent high
ring strain and sp3-rich character confer unique structural and physicochemical properties that
are highly advantageous for drug design.[1] Compared to more conventional planar aromatic
rings or larger saturated heterocycles, the constrained azetidine ring offers precise control over
substituent exit vectors, which can lead to enhanced binding affinity and selectivity for
biological targets.[1][3]
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Methyl 2-(azetidin-3-yl)acetate hydrochloride serves as a versatile and highly valuable
building block, providing a robust entry point into a diverse range of 3-substituted azetidine
derivatives. Its structure combines the desirable azetidine core with a reactive acetate side
chain, enabling further elaboration and incorporation into more complex molecular frameworks.
This guide will illuminate the synthesis and application of this key intermediate, empowering
scientists to leverage its full potential in their research endeavors.

Chemical Identity and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is critical for its effective
use in synthesis and formulation.

Chemical Structure:

IUPAC Name: methyl 2-(azetidin-3-yl)acetate;hydrochloride

CAS Number: 1229705-59-2[4]

Molecular Formula: CeH12CINO2[4]

Molecular Weight: 165.62 g/mol [4][5]

The structure consists of a central azetidine ring substituted at the 3-position with a methyl
acetate group. The hydrochloride salt form enhances stability and improves handling
characteristics, particularly aqueous solubility.

Physicochemical Data Summary:
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Property Value Source
Appearance White to off-white solid [4]
Molecular Weight 165.62 g/mol [4]
Molecular Formula CesH12CINO2 [4]

CAS Number 1229705-59-2 [4]
XLogP3-AA (Computed) -0.3

Rotatable Bond Count 2 [6]
Hydrogen Bond Donor Count 2 [6]

Hydrogen Bond Acceptor
ydrog p 3 [6]
Count

Under inert gas (Nitrogen or
Recommended Storage [4]
Argon) at 2-8°C

Strategic Synthesis: A Validated Pathway

The efficient construction of Methyl 2-(azetidin-3-yl)acetate hydrochloride is paramount for
its widespread use. The most prevalent and reliable synthetic strategy involves a three-stage
process starting from commercially available N-Boc-3-azetidinone.[7][8] This pathway is
designed to control reactivity and maximize yield.

Intermediate:
tert-Butyl 3-(2-methoxy-2-
oxoethyl)azetidine-1-carboxylate

Intermediate:
tert-Butyl 3-(2-methoxy-2-
oxoethylidene)azetidine-1-carboxylate

Hydrogenation N-Boc Deprotection Final Product:
Reduction; (Acidic Conditions Methyl 2-(azetidin-3-yl)acetate
hydrochloride

N-Boc-3-azetidinone

Click to download full resolution via product page

Caption: Overall synthetic workflow for Methyl 2-(azetidin-3-yl)acetate HCI.

Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction

» Objective: To install the acetate side chain by forming a carbon-carbon double bond.
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o Causality: The HWE reaction is the method of choice for reacting ketones, like N-Boc-3-
azetidinone, with phosphonate esters to stereoselectively form a,3-unsaturated esters.[9][10]
This approach offers high yields and predictable outcomes, establishing the core backbone
of the target molecule.[9]

Experimental Protocol:

Preparation: To a solution of methyl 2-(dimethoxyphosphoryl)acetate in dry Tetrahydrofuran
(THF) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil)
portion-wise.

Anion Formation: Stir the mixture at O °C for 30 minutes to allow for the formation of the
phosphonate anion.

Reaction: Add a solution of N-Boc-3-azetidinone in dry THF dropwise to the reaction mixture.

Completion: Allow the reaction to warm to room temperature and stir for 1.5 hours,
monitoring by TLC until the starting material is consumed.[7]

Workup & Purification: Quench the reaction carefully with water. Extract the aqueous layer
with ethyl acetate. The combined organic layers are then washed with brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude
product, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, is purified by flash
column chromatography.[7][9]

Stage 2: Catalytic Hydrogenation

o Objective: To reduce the double bond, yielding the saturated acetate derivative.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of
alkenes. Palladium on carbon (Pd/C) is a robust and highly effective catalyst for this
transformation, typically leading to complete conversion under moderate hydrogen pressure.
[11]

Experimental Protocol:
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Setup: Dissolve the unsaturated ester intermediate from Stage 1 in a suitable solvent such
as methanol or ethanol in a hydrogenation vessel.

Catalyst Addition: Add 10 mol% of Pd/C (10 wt. %) to the solution.[11]

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with
hydrogen (typically atmospheric pressure to 50 psi) and stir vigorously at room temperature.

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully
consumed.

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Wash the pad with the reaction solvent.

Isolation: Concentrate the filtrate under reduced pressure to yield the saturated intermediate,
tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate. This product is often of sufficient
purity for the next step.

Stage 3: N-Boc Deprotection and Salt Formation

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group and isolate the final
product as its stable hydrochloride salt.

Causality: The Boc group is acid-labile. Treatment with a strong acid cleaves the carbamate
to release the free amine. Using methanolic hydrochloric acid or HCI in dioxane not only
performs the deprotection but also concurrently forms the hydrochloride salt, which aids in
purification (often by precipitation) and enhances the compound's long-term stability.[4][11]
Milder acidic conditions are crucial to prevent the acid-catalyzed opening of the strained
azetidine ring.[11]

Experimental Protocol:

Setup: Dissolve the Boc-protected intermediate from Stage 2 in methanol at 0 °C.[4]
Acid Addition: Slowly add a 4 M solution of methanolic hydrochloric acid to the solution.[4]

Reaction: Stir the reaction mixture at 25 °C for 2 hours, monitoring by TLC.[4]
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« |solation: Upon completion, remove the solvent by concentration under reduced pressure.[4]

e Final Product: The resulting solid is the crude Methyl 2-(azetidin-3-yl)acetate
hydrochloride, which can be further purified by recrystallization if necessary.[4]

Analytical Characterization: A Self-Validating
System

Rigorous analytical characterization is essential to confirm the structure and purity of the final
compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural
elucidation.

1H NMR Spectroscopy:

The structure of Methyl 2-(azetidin-3-yl)acetate hydrochloride is unequivocally confirmed by
its *H NMR spectrum.

Chemical Shift Lo . .
Multiplicity Integration Assignment J (H2)
(3) ppm
4.16 triplet 2H Azetidine CH:z 9.9
3.95-3.87 multiplet 2H Azetidine CH:z
3.73-3.65 multiplet 3H OCHs
3.28-3.19 multiplet 1H Azetidine CH
2.78-2.69 multiplet 2H CH2CO0
Spectrum
acquired in
CDsOD at 400
MHz.[4]

Interpretation:

e The signals between & 3.87 and 4.16 ppm are characteristic of the methylene protons on the
azetidine ring adjacent to the protonated nitrogen.
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e The singlet corresponding to the three methyl ester protons (OCHs) is observed around &
3.70 ppm.

e The multiplet around & 3.24 ppm corresponds to the single proton at the 3-position of the
azetidine ring.

e The protons of the methylene group adjacent to the carbonyl (CH2COOQO) appear as a
multiplet around & 2.74 ppm.

Other essential analytical techniques for quality control include:

e LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and
assess purity.

e FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as
the C=0 stretch of the ester and the N-H stretch of the ammonium salt.

Application in Medicinal Chemistry: A Scaffold for
Innovation

Methyl 2-(azetidin-3-yl)acetate hydrochloride is not an end-product but a strategic starting
point for generating libraries of novel compounds. Its primary utility lies in its role as a scaffold
for diversification.

The unsaturated precursor, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, is a powerful Michael
acceptor. This reactivity allows for the conjugate addition of a wide array of nucleophiles,
particularly nitrogen-containing heterocycles, at the 3-position of the azetidine ring.[10][12][13]
This aza-Michael addition is a cornerstone strategy for creating diverse libraries of 3,3-
disubstituted azetidines.[12][14]
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Caption: Use of the azetidine scaffold for library generation via Aza-Michael addition.

This strategy has been successfully employed to synthesize novel 3-substituted azetidine
derivatives that have been investigated for various therapeutic applications, including as triple
reuptake inhibitors (TRIs) for the potential treatment of depression.[15] The ability to rapidly
generate and test a multitude of analogs makes this azetidine building block a powerful tool in
lead discovery and optimization campaigns.
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Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling
Methyl 2-(azetidin-3-yl)acetate hydrochloride.

Hazard Identification:

Based on data for similar chemical structures, the compound should be handled as a potential
irritant.[4]

o Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and
respiratory irritation (H335).[4][16]

e Signal Word: Warning[4]

Recommended Safety and Handling Procedures:
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Precautionary Measure

Protocol

Reference

Engineering Controls

Work in a well-ventilated area,
preferably a chemical fume
hood. Ensure safety shower
and eyewash stations are

accessible.

[17][18]

Personal Protective Equipment
(PPE)

Wear chemical-resistant
gloves (e.g., nitrile), safety
goggles with side-shields, and

a lab coat.

[16][18]

Handling

Avoid breathing dust. Avoid
contact with skin and eyes.
Wash hands thoroughly after
handling.

[16][17]

Storage

Store in a tightly sealed
container in a cool, dry, and
well-ventilated place under an

inert atmosphere (2-8°C).

[4117]

First Aid (Eyes)

Immediately flush eyes with
plenty of water for at least 15
minutes, occasionally lifting the
upper and lower eyelids. Seek

medical attention.

[16][17]

First Aid (Skin)

Remove contaminated
clothing. Flush skin with plenty
of water for at least 15
minutes. Seek medical

attention if irritation develops.

[16][17]

First Aid (Inhalation)

Remove to fresh air. If not
breathing, give artificial
respiration. If breathing is
difficult, give oxygen. Seek

medical attention.

[16]
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Conclusion

Methyl 2-(azetidin-3-yl)acetate hydrochloride is more than a simple chemical reagent; it is a
strategic asset in the pursuit of novel therapeutics. Its unique structural features, derived from
the strained azetidine ring, offer significant advantages in drug design. The well-defined and
validated synthetic pathway detailed in this guide provides a reliable and scalable method for
its production. By understanding its chemical properties, synthesis, and potential for
diversification, researchers are well-equipped to unlock the full potential of this powerful
building block in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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